molecular formula C12H13F3O3 B14037079 1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one

1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14037079
M. Wt: 262.22 g/mol
InChI Key: WXQXMZUGMBJTFP-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3-ethoxy-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The ethoxy and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The propanone moiety may also play a role in the compound’s reactivity and overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both ethoxy and trifluoromethoxy groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

1-[3-ethoxy-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O3/c1-3-17-10-6-4-5-9(7-8(2)16)11(10)18-12(13,14)15/h4-6H,3,7H2,1-2H3

InChI Key

WXQXMZUGMBJTFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)(F)F)CC(=O)C

Origin of Product

United States

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